molecular formula C14H18ClN5 B2362831 N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine CAS No. 177962-28-6

N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine

Cat. No. B2362831
CAS RN: 177962-28-6
M. Wt: 291.78
InChI Key: FGSWOHQRNTZAFG-UHFFFAOYSA-N
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Description

N-Benzyl-tert-butylamine is a type of organic compound that is used as a protected amine . It aids in the oxidation to the corresponding hydroxylamine and nitrone .


Synthesis Analysis

While specific synthesis methods for “N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine” are not available, tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines .


Chemical Reactions Analysis

N-Benzyl-tert-butylamine has been studied in vitro using male hamster hepatic microsomal preparations. This substrate produced the corresponding nitrone, benzaldehyde, and an uncharacterized metabolite .


Physical And Chemical Properties Analysis

N-Benzyl-tert-butylamine has a refractive index of 1.497, a boiling point of 80 °C/5 mmHg, and a density of 0.881 g/mL at 25 °C .

Scientific Research Applications

Electrochemical Reduction and Structural Determination

N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine, a chloro-s-triazine compound, is significant in agricultural applications as a herbicide and algaecide. It can undergo electrochemical reduction under acidic conditions, leading to the elimination of the chloro group and reduction of the s-triazine ring. This process has been studied using electrochemical, chromatographic, and spectroscopic techniques (Brown, 2018).

Synthesis for Cardiogenetic Activity

The synthesis of structural analogs of this compound, focusing on potential cardiogenetic activity, has been developed. A one-pot synthesis approach was used for functionalizing the 1,3,5-triazine core, leading to compounds that could be significant in cell differentiation and cardiac health (Linder, Schnürch, & Mihovilovic, 2018).

Crystal Packing and Hydrogen Bonds

The structural analysis of a related compound highlights the almost planar nature of the triazine ring and its crystal packing consolidated by N—H⋯N hydrogen bonds. These structural details are crucial for understanding the compound's properties and potential applications in material science (Jiang, Qiu, Wang, & Wang, 2007).

Antimicrobial Activity

The compound and its derivatives have been investigated for antimicrobial activity against Staphylococcus aureus and Mycobacterium smegmatis, indicating potential as antimycobacterial agents (Ma, Tan, Khoo, Sim, Chan, & Chui, 2011).

Degradation Pathways in Agricultural Soils

Studies on the degradation pathways of terbuthylazine, a related compound, in agricultural soils have been conducted. These studies are significant for understanding the environmental impact and potential pollution risks associated with its use (Guzzella, Rullo, Pozzoni, & Giuliano, 2003).

Role in Triazine Resistance in Plants

Research has also explored the role of benzoxazinones in triazine resistance in plants, shedding light on the interaction between this compound and certain plant defense mechanisms (Willett, Lerch, Lin, Goyne, Leigh, & Roberts, 2016).

Safety and Hazards

N-Benzyl-tert-butylamine is harmful if swallowed and causes severe skin burns and eye damage . It should be handled with appropriate safety measures.

properties

IUPAC Name

4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5/c1-14(2,3)20-13-18-11(15)17-12(19-13)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSWOHQRNTZAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324631
Record name 4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666202
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

177962-28-6
Record name 4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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